N-(1,3-苯并二氧杂环-5-基甲基)甲磺酰胺

描述

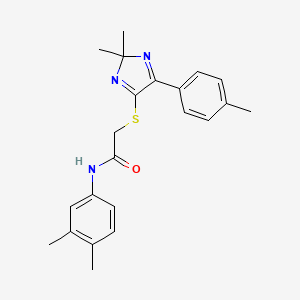

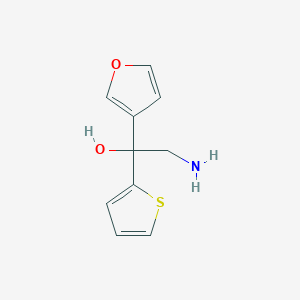

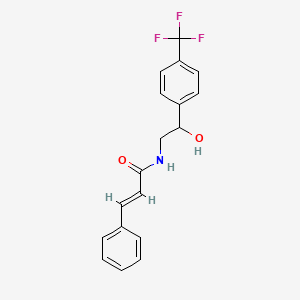

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, also known as MDMA sulfonamide, is a chemical compound that has been gaining attention in the scientific research community due to its potential therapeutic effects. MDMA sulfonamide is a derivative of MDMA, a popular recreational drug commonly known as ecstasy. However, MDMA sulfonamide is not intended for human consumption and is solely used for research purposes.

科学研究应用

Analogue of Capsaicin

The compound has been identified as an analogue of capsaicin, which is known for its application in pain relief and management. The structural modification of capsaicin to include a 1,3-benzodioxole ring and a benzene sulfonamide group instead of an aliphatic amide chain could lead to new insights into the treatment of pain and inflammation .

Anticancer Activity

Researchers have designed and synthesized derivatives of this compound, evaluating their anticancer activity against various cancer cell lines. These studies aim to develop new anticancer agents that can target specific pathways or mechanisms within cancer cells .

Complement System Modulation

The compound has been studied for its potential role in modulating the complement system, which is part of the innate immune response. Specifically, it has been investigated as an orally bioavailable C5a receptor inverse agonist, which could have implications for treating diseases where the complement system plays a role .

Structural Analysis and Crystallography

The compound’s crystal structure has been analyzed, providing valuable information about its molecular geometry and interactions. This data is crucial for understanding how the compound and its derivatives might interact with biological targets at the molecular level .

Bioisosteric Replacement Studies

The compound serves as a model for bioisosteric replacement studies, where researchers aim to replace certain functional groups in a molecule with others that have similar physical or chemical properties. This approach is used to improve the efficacy or reduce the side effects of pharmacological agents .

Supramolecular Chemistry

In crystal form, the compound aggregates into supramolecular layers, which is of interest in the field of supramolecular chemistry. Understanding these interactions can lead to the development of new materials with specific properties .

作用机制

Mode of Action

The mode of action of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is also not well-understood at this time. It’s known that the compound was designed by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group, and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond was replaced by a sulfonamide bond using bioisosteric concepts . .

Biochemical Pathways

The biochemical pathways affected by N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide are currently unknown. As the compound is a relatively new chemical entity, further studies are required to understand its impact on various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is a key factor in its efficacy as a therapeutic agent .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOTTZZWODVWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)